molecular formula C21H20N2O4S B2914748 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide CAS No. 955722-96-0

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide

Cat. No.: B2914748
CAS No.: 955722-96-0
M. Wt: 396.46
InChI Key: VTMZZYTXQFQEIJ-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide is a synthetic organic compound designed for research and development, particularly in medicinal chemistry. This molecule incorporates a 1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure in drug discovery known for its wide range of pharmacological properties . The core structure is functionalized at two key positions: a furan-2-carbonyl group on the tetrahydroisoquinoline nitrogen and a 4-methylbenzenesulfonamide (tosylamide) group on the aromatic ring. The fusion of a tetrahydroisoquinoline scaffold with a sulfonamide function is a strategy employed in the design of compounds with potential anti-inflammatory and analgesic activity, as suggested by research on similar structures . The specific combination of these pharmacophoric elements suggests potential for investigating protease inhibition, receptor antagonism, or other biologically relevant pathways. The furan ring and the sulfonamide group are both common features in bioactive molecules and pharmaceutical agents, contributing to target binding and modulating physicochemical properties. Researchers can utilize this compound as a key intermediate or precursor in multi-step synthetic routes for generating diverse chemical libraries. Its value lies in its structural complexity, which presents opportunities for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. As with any compound of this nature, its specific mechanism of action and full spectrum of biological activity are subject to confirmation through targeted experimental studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-4-8-19(9-5-15)28(25,26)22-18-7-6-16-10-11-23(14-17(16)13-18)21(24)20-3-2-12-27-20/h2-9,12-13,22H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMZZYTXQFQEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under controlled conditions to form the furan-2-carbonyl-tetrahydroisoquinoline derivative. The final step involves the sulfonation of the aromatic ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and the tetrahydroisoquinoline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can enhance the compound’s binding affinity to its targets, making it a potent inhibitor or activator .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Sulfonamide Substituent Carbonyl/Functional Group Molecular Formula Molecular Weight
Target Compound Tetrahydroisoquinoline 4-methylbenzenesulfonamide Furan-2-carbonyl C21H20N2O4S ~396.5
N-(2-(furan-2-carbonyl)-...-4-methoxybenzenesulfonamide Tetrahydroisoquinoline 4-methoxybenzenesulfonamide Furan-2-carbonyl C21H20N2O5S 412.5
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-...-trifluoroacetyl derivative Tetrahydroisoquinoline 4-(2-cyclopropylethyl)-2-fluorophenyl Trifluoroacetyl C23H23F4N3O3S ~509.5
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones 1,2,4-Triazole-thione 4-X-phenylsulfonyl (X = H, Cl, Br) Thione (C=S) Varies Varies
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine 4-methylbenzenesulfonamide None C18H17N3O2S 339.4

Key Observations :

  • 4-Methyl vs.
  • Trifluoroacetyl vs. Furan-2-carbonyl : The trifluoroacetyl group (strong electron-withdrawing) may improve metabolic stability but reduce bioavailability due to increased hydrophobicity .
  • Tetrahydroisoquinoline vs.

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s furan-2-carbonyl C=O stretch (~1660–1682 cm⁻¹) aligns with similar carbonyl-containing derivatives .
    • Absence of C=S bands (cf. triazole-thiones at 1247–1255 cm⁻¹) confirms the lack of thione tautomerism in the target .
  • Solubility : The 4-methyl group reduces polarity compared to the methoxy analogue, likely decreasing aqueous solubility but improving lipid membrane permeability .

Functional Group Impact on Reactivity

  • Furan vs. Trifluoroacetyl : The furan’s aromaticity may engage in π-π stacking interactions absent in aliphatic trifluoroacetyl derivatives .

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound combines a furan-2-carbonyl group with a tetrahydroisoquinoline moiety and a sulfonamide group, suggesting potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O4SC_{24}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 432.49 g/mol. Its structure includes:

  • Furan-2-carbonyl group : Imparts reactivity and potential for biological interactions.
  • Tetrahydroisoquinoline moiety : Known for various biological activities, including antitumor effects.
  • Sulfonamide group : Commonly associated with antibacterial properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The specific biological activities of this compound require further investigation through pharmacological studies. Here are some potential areas of activity based on structural analysis:

Biological Activity Description
Enzyme InhibitionPotential to inhibit specific enzymes due to structural similarity to known inhibitors.
Antimicrobial ActivityThe sulfonamide group may confer antibacterial properties.
Antitumor ActivityIsoquinoline derivatives are often explored for their anticancer potential.
Neurological EffectsPossible applications in neuropharmacology given the isoquinoline structure's relevance in CNS activity.

The mechanism by which this compound exerts its effects likely involves binding to specific biological targets such as enzymes or receptors. The furan ring and tetrahydroisoquinoline moiety are critical for binding affinity and specificity, potentially modulating the activity of enzymes involved in disease pathways.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study indicated that derivatives similar to this compound could serve as effective inhibitors of key enzymes involved in metabolic pathways (e.g., protein kinases) . Further research is needed to confirm the specific inhibitory effects of this compound.
  • Antimicrobial Activity :
    • Compounds containing sulfonamide groups have been shown to possess antibacterial properties against various strains . Investigating the specific activity of this compound against clinical isolates could yield valuable insights.
  • Antitumor Potential :
    • Isoquinoline derivatives have demonstrated significant antitumor activity in vitro and in vivo . Preliminary studies suggest that modifications to the tetrahydroisoquinoline structure can enhance cytotoxicity towards cancer cells.

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